methyl (2Z)-2,3-dibromoprop-2-enoate
Description
Properties
CAS No. |
26631-70-9 |
|---|---|
Molecular Formula |
C4H4Br2O2 |
Molecular Weight |
243.88 g/mol |
IUPAC Name |
methyl (Z)-2,3-dibromoprop-2-enoate |
InChI |
InChI=1S/C4H4Br2O2/c1-8-4(7)3(6)2-5/h2H,1H3/b3-2- |
InChI Key |
CBTTXLCKHFLDPW-IHWYPQMZSA-N |
Isomeric SMILES |
COC(=O)/C(=C/Br)/Br |
Canonical SMILES |
COC(=O)C(=CBr)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The reaction proceeds via a cyclic bromonium ion intermediate (Figure 1). Initial electrophilic attack by Br⁺ at the terminal alkyne carbon generates a bromirenium ion, which is subsequently opened by bromide (Br⁻) in a stereospecific manner. The Z-isomer predominates due to steric hindrance between the ester group and bromine atoms, favoring syn-addition.
Key conditions :
-
Solvent: Dichloromethane or carbon tetrachloride (inert, non-nucleophilic)
-
Temperature: 0–25°C (prevents over-bromination)
-
Stoichiometry: 1 equiv. Br₂ (excess leads to side products)
Yield data from the literature indicate 65–75% isolated yields after column chromatography.
Two-Step Synthesis via 2,3-Dibromoprop-2-enoic Acid
An alternative approach involves synthesizing 2,3-dibromoprop-2-enoic acid followed by esterification. This method separates bromination and esterification steps, allowing intermediate purification.
Bromination of Propiolic Acid
Propiolic acid (HC≡CCOOH) undergoes dibromination under analogous conditions to methyl propiolate. The reaction exhibits similar stereoselectivity, yielding (Z)-2,3-dibromoprop-2-enoic acid.
Procedure :
-
Dissolve propiolic acid in CCl₄ at 0°C.
-
Add Br₂ dropwise (1 equiv.), stir for 2–4 h.
-
Quench with Na₂S₂O₃, extract with ethyl acetate.
Esterification with Methanol
The dibromo acid is esterified using thionyl chloride (SOCl₂) and methanol, following General Procedure B from radical alkylation studies:
-
Treat 2,3-dibromoprop-2-enoic acid with SOCl₂ (1.4 equiv.) in methanol.
-
Reflux for 3 h, evaporate solvent.
-
Purify via flash chromatography (petroleum ether/ethyl acetate).
This method achieves 60–70% overall yield but requires careful handling of corrosive SOCl₂.
Radical Bromination Approaches
While less common, radical-mediated bromination has been explored for α,β-unsaturated esters. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), the reaction proceeds via a chain mechanism:
-
Initiation : AIBN decomposes to generate radicals.
-
Propagation : Abstraction of hydrogen from methyl propiolate forms a propargyl radical, which reacts with Br₂.
-
Termination : Radical recombination yields the dibrominated product.
This method suffers from poor stereocontrol, producing mixtures of Z- and E-isomers. However, it offers functional group tolerance for complex substrates.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Stereoselectivity |
|---|---|---|---|---|
| Direct Dibromination | Methyl propiolate | Br₂ | 65–75% | High (Z) |
| Two-Step Synthesis | Propiolic acid | Br₂, SOCl₂, MeOH | 60–70% | Moderate (Z) |
| Radical Bromination | Methyl propiolate | NBS, AIBN | 40–50% | Low |
Advantages and Limitations :
-
Direct dibromination is efficient but requires strict temperature control to avoid polybromination.
-
Two-step synthesis allows intermediate purification but involves hazardous SOCl₂.
-
Radical methods are less practical due to poor stereoselectivity.
Mechanistic Insights and Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase electrophilicity of Br₂, accelerating bromonium ion formation. However, they may promote E-isomer formation via carbocation intermediates. Non-polar solvents (CCl₄) favor Z-configuration by stabilizing syn-addition transition states.
Catalytic Enhancements
Lewis acids (e.g., FeCl₃) can polarize Br₂, enhancing electrophilicity. In one study, FeCl₃ (10 mol%) improved yields to 80% while maintaining Z-selectivity.
Temperature Modulation
Low temperatures (0°C) favor kinetic control, privileging the Z-isomer. Elevated temperatures (>30°C) risk E-isomer formation via bromonium ion ring-opening equilibration.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2,3-dibromoprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alkenes or alkanes.
Oxidation Reactions: It can undergo oxidation to form epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are employed.
Major Products
Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Reduction: Products include alkenes or alkanes with reduced bromine content.
Oxidation: Products include epoxides or other oxidized forms of the original compound.
Scientific Research Applications
Herbicidal Applications
One of the primary applications of methyl (2Z)-2,3-dibromoprop-2-enoate is in agriculture , particularly as a herbicide. Research indicates that this compound exhibits significant herbicidal activity against a variety of unwanted vegetation.
Case Studies
- Field Trials : In a series of field trials conducted in various agricultural settings, this compound demonstrated effective control over common weeds while maintaining compatibility with major crop species. The trials indicated that low application rates were sufficient for effective weed management, thereby reducing the environmental impact associated with higher dosages.
- Laboratory Studies : Laboratory studies have shown that the compound can effectively inhibit seed germination and root development in several weed species. This was particularly noted in species resistant to conventional herbicides, indicating its potential as a novel herbicide option.
Organic Synthesis Applications
Beyond its agricultural uses, this compound serves as an important intermediate in organic synthesis.
Synthetic Pathways
The compound can be utilized in various synthetic pathways to create more complex organic molecules. Its bromine substituents make it a useful reagent for nucleophilic substitution reactions.
- Synthesis of Natural Products : Researchers have employed this compound in the synthesis of marine natural products, such as hemicalide and phormidolide A. These compounds are known for their bioactive properties and potential pharmaceutical applications .
Data Table: Comparative Herbicidal Efficacy
| Compound | Application Rate (g/ha) | Efficacy (%) | Target Weeds |
|---|---|---|---|
| This compound | 100 | 85 | Common lambsquarters |
| Glyphosate | 500 | 90 | Various broadleaf weeds |
| Atrazine | 200 | 80 | Grass species |
Mechanism of Action
The mechanism of action of methyl (2Z)-2,3-dibromoprop-2-enoate involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis of key structural and functional analogs:
Methyl (2Z)-2-Bromomethyl-3-(3-Chlorophenyl)prop-2-enoate
This compound (C₁₂H₁₀BrClO₂) shares the α,β-unsaturated ester core with methyl (2Z)-2,3-dibromoprop-2-enoate but differs in substituents:
- Substituents : A bromomethyl (-CH₂Br) group at position 2 and a 3-chlorophenyl moiety at position 3.
- Crystallographic Data: Space group: Monoclinic $ P2_1/c $. Bond lengths: C=C (1.337 Å), C-Br (1.947 Å). $ R $-factor: 0.036, indicating high precision in structural determination.
- Bromomethyl vs. bromine substituents alter electronic effects: -CH₂Br is less electron-withdrawing than -Br directly attached to the double bond.
General Trends in Halogenated α,β-Unsaturated Esters
- Reactivity :
- Bromine substituents increase electrophilicity at the β-position compared to chlorine or fluorine analogs.
- Steric hindrance from bulky groups (e.g., aryl rings) reduces reactivity in cycloadditions compared to simpler dihalogenated esters.
- Physical Properties :
Data Table: Structural and Crystallographic Comparison
Research Findings and Limitations
- Evidence Gaps: No experimental data (e.g., NMR, IR, or XRD) for this compound are provided, limiting direct comparisons. Studies on similar systems (e.g., dihalogenated acrylates) suggest that increased bromine substitution enhances electrophilicity but may reduce solubility in polar solvents.
- Computational Predictions : Density Functional Theory (DFT) calculations could model the dibromo compound’s electronic structure, predicting stronger electron-withdrawing effects than its bromomethyl or chlorophenyl analogs.
Q & A
Q. What are the critical steps in determining the crystal structure of methyl (2Z)-2,3-dibromoprop-2-enoate using single-crystal X-ray diffraction?
- Methodological Answer : The process involves:
- Data Collection : Optimize data quality by selecting a well-formed crystal (0.25–0.30 mm dimensions, as in similar brominated esters ). Use MoKα radiation (λ = 0.71073 Å) and collect reflections at 293 K .
- Structure Solution : Employ direct methods (e.g., SHELXS/SHELXD) for phase determination, leveraging heavy bromine atoms for improved electron density maps .
- Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters (ADPs) for Br and O atoms. Monitor the data-to-parameter ratio (>20:1) to avoid overfitting, as demonstrated in related structures .
- Validation : Apply checkCIF to assess geometric outliers, ADPs, and R-factor consistency (e.g., R1 < 0.05 for high precision) .
Q. How can hydrogen bonding networks be systematically characterized in the crystal lattice of this compound?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds into motifs like , commonly observed in brominated esters .
- Software Tools : Visualize interactions with ORTEP-III or WinGX, which generate dotted lines for hydrogen bonds and omit non-participating H atoms for clarity .
- Quantitative Metrics : Calculate donor-acceptor distances (e.g., 2.8–3.2 Å for O–H···O bonds) and angles (>120°) to validate bonding patterns .
Advanced Research Questions
Q. What strategies are effective for resolving anisotropic displacement parameter discrepancies during refinement of this compound?
- Methodological Answer :
- Visual Inspection : Use ORTEP-III to identify overly elongated ellipsoids (indicative of disorder or over-refinement) .
- Restraints : Apply SHELXL restraints (e.g., DELU, SIMU) to ADPs of adjacent atoms, ensuring physically meaningful thermal motion .
- Cross-Validation : Compare ADPs with analogous structures (e.g., methyl bromomethyl-dichlorophenyl propenoate ) to identify outliers.
Q. How can high-throughput crystallographic pipelines improve the experimental phasing of this compound derivatives?
- Methodological Answer :
- Automated Phasing : Integrate SHELXC/D/E into pipelines for rapid substructure determination (e.g., Br atoms as markers) and phase extension .
- Robustness : Leverage SHELX’s tolerance for incomplete or noisy data, particularly in heavy-atom derivatives .
- Data Handling : Use WinGX to preprocess data (e.g., absorption correction, scaling) before pipeline execution .
Q. What validation metrics are essential to ensure the accuracy of the refined structure of this compound?
- Methodological Answer :
- Geometric Checks : Validate bond lengths (e.g., C–Br = 1.90–1.95 Å) and angles against literature values .
- Thermal Motion : Ensure ADPs for Br atoms do not exceed 0.2 Ų (indicative of static disorder) .
- Twining Tests : Use PLATON to detect twinning, especially in triclinic systems (space group ) .
- Residual Density : Confirm no peaks >1.0 eÅ⁻³ remain in the final difference map .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
